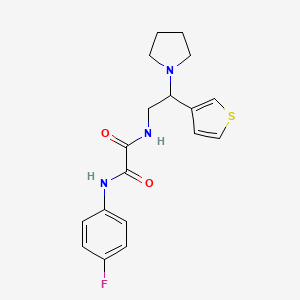

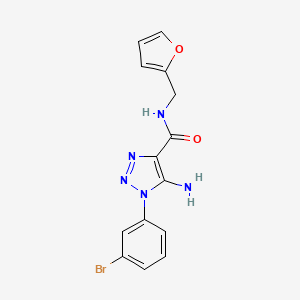

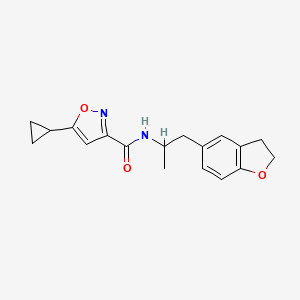

N-(2-(4-fluorophenyl)-2-morpholinoethyl)-3-nitrobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(2-(4-fluorophenyl)-2-morpholinoethyl)-3-nitrobenzamide, also known as GSK-J4, is a small molecule inhibitor that has been widely used in scientific research applications. This compound has been found to inhibit the activity of the histone demethylase JMJD3, which plays a critical role in regulating gene expression.

Scientific Research Applications

Proteolysis Targeting Chimeras (PROTACs)

This compound has been explored in the design of PROTACs, which are molecules that target proteins for degradation . PROTACs have shown promise in modifying proteins of interest through protein degradation pathways. Specifically, this compound was synthesized to act as a selective degrader of histone deacetylase-3 (HDAC3), a key enzyme involved in gene expression and cell proliferation. Although it demonstrated inhibitory activity, it did not show degradation for the targeted HDACs, indicating a potential area for further optimization.

Histone Deacetylase Inhibition

Histone deacetylases (HDACs) are enzymes that play a crucial role in the regulation of gene expression. Inhibitors of HDACs, such as the compound , are potential anticancer therapeutics . The compound showed an IC50 value of 3.4 µM against HDAC3, suggesting its potential use as an HDAC inhibitor, albeit with room for improvement in terms of its degradation efficacy.

Antimicrobial Activity

Heterocyclic compounds like N-(2-(4-fluorophenyl)-2-morpholinoethyl)-3-nitrobenzamide have been studied for their antimicrobial properties . The morpholine core, in particular, is known for its pharmacological activities, including antimicrobial effects. This suggests that the compound could be a valuable addition to the arsenal of antimicrobial agents, especially in the face of rising antibiotic resistance.

Liquid Chromatography and Electrochemical Detection

The compound has been studied in the context of liquid chromatography and electrochemical detection. Research in this area focuses on derivatization methods for amines, improving detection limits, and understanding the electrochemical behavior of these compounds. This indicates its utility in analytical chemistry for the detection and quantification of various substances.

Molecular Docking and Drug Design

Molecular docking studies are essential for drug design, and compounds like this compound can be used to model interactions with biological targets . Such studies help in predicting the binding affinity and orientation of a drug candidate towards its target, which is crucial in the development of new therapeutic agents.

Boric Acid Derivatives

Boric acid derivatives are important in various chemical reactions and applications. A related compound, N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-methyl-butanamide, was synthesized through a two-step substitution reaction . While not the exact compound , this highlights the potential of fluorophenyl-based compounds in the synthesis of boric acid derivatives, which have wide-ranging applications in organic synthesis and medicinal chemistry.

Mechanism of Action

Target of Action

It is known that similar compounds with an indole nucleus bind with high affinity to multiple receptors , which could be a potential target for this compound.

Mode of Action

Based on the properties of similar compounds, it can be inferred that it might interact with its targets through a variety of mechanisms, potentially including direct binding or modulation of enzymatic activity .

Biochemical Pathways

Similar compounds have been found to affect a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with a wide range of biochemical pathways.

Pharmacokinetics

Similar compounds have been found to exhibit various pharmacokinetic properties . For instance, some compounds are known to undergo biotransformation through a reversible reaction into tertiary amine oxides .

Result of Action

Similar compounds have shown a variety of biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular level .

Action Environment

It is known that the efficacy of similar compounds can be influenced by factors such as ph, temperature, and the presence of other substances .

properties

IUPAC Name |

N-[2-(4-fluorophenyl)-2-morpholin-4-ylethyl]-3-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20FN3O4/c20-16-6-4-14(5-7-16)18(22-8-10-27-11-9-22)13-21-19(24)15-2-1-3-17(12-15)23(25)26/h1-7,12,18H,8-11,13H2,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRUFHHHMHPBVPB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(CNC(=O)C2=CC(=CC=C2)[N+](=O)[O-])C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20FN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(5-Fluoropyridin-2-yl)-3-[2-(methylsulfanyl)pyridin-4-yl]-3-oxopropanenitrile](/img/structure/B2868386.png)

![2-[1-(Trifluoromethyl)cyclopropyl]piperidine;hydrochloride](/img/structure/B2868393.png)

![2-(Benzo[d]isoxazol-3-yl)-1-(4-(6-(4-ethoxyphenyl)pyridazin-3-yl)piperazin-1-yl)ethanone](/img/structure/B2868395.png)

![(3E)-4-[(3-aminopyridin-2-yl)amino]pent-3-en-2-one](/img/structure/B2868399.png)